3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
3-chloro-2-(3,4-dichlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl3F3N3S/c18-9-4-3-8(6-10(9)19)15-14(20)16-24-11(12-2-1-5-27-12)7-13(17(21,22)23)26(16)25-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGDMUAMSDISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl3F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
- Anti-inflammatory Activity : Similar compounds in the pyrazolo[1,5-a]pyrimidine class have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Related thiazole-pyrazoline hybrids have exhibited MIC values against various bacterial strains, indicating that similar mechanisms may apply to this compound .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its substituents:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thienyl Group : The inclusion of a thienyl moiety contributes to the compound's overall stability and potential for interaction with target proteins.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of related compounds. Here are some notable findings:
These studies highlight the compound's potential in therapeutic applications, particularly in treating inflammation and infections.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:
- Kinase Inhibition: The compound selectively inhibits kinases involved in cell signaling pathways critical for tumor growth and survival. Notably, it has been reported to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis and cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound in different cancer models:
-
Liver Cancer (HepG2 Cells):
- The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
-
Cervical Cancer (HeLa Cells):
- Similar effects were observed, with the compound inducing apoptosis and disrupting the cell cycle.
-
Non-Cancerous Cells:
- Comparative studies showed that while effective against cancer cells, the compound exhibited lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that:
- The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against targeted kinases while maintaining selectivity over other receptors .
Summary of Findings
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are substituent positions controlled?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between 3-aminopyrazoles and fluorinated diketones or alkynes under controlled thermal conditions. For example, heating 4-(halophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethylated diketones (e.g., 4,4,4-trifluoro-1-(aryl)butane-1,3-dione) at 433–438 K for 2.5 hours yields the core structure, with substituent positions dictated by the starting materials’ regiochemistry . Recrystallization in ethanol/acetone (1:1) produces single crystals for structural validation .
Q. Which spectroscopic and crystallographic methods are critical for characterizing pyrazolo[1,5-a]pyrimidines?
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, torsion parameters, and packing motifs (e.g., orthorhombic Pbca space group with Z = 8) . Complementary techniques include:
- NMR : Assigns substituent positions via chemical shifts (e.g., trifluoromethyl groups at δ ~ -60 ppm in NMR) .
- IR spectroscopy : Identifies C–F stretches (1100–1250 cm) and N–H/N–C vibrations .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 440.22 for CHClFN) .
Advanced Research Questions
Q. How can reaction yields be optimized for 3,5-disubstituted pyrazolo[1,5-a]pyrimidines with electron-deficient aryl groups?
Yields depend on substituent electronic effects. For example, electron-withdrawing groups (e.g., 3,4-dichlorophenyl) slow condensation kinetics. Optimization strategies include:
- Catalytic additives : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
- Temperature gradients : Stepwise heating (e.g., 393 K → 438 K) minimizes side reactions . Reported yields range from 50% (sterically hindered substrates) to 98% (activated aryl groups) .
Q. How should crystallographers resolve ambiguities in H-atom positioning for pyrazolo[1,5-a]pyrimidines?
SC-XRD refinement often faces challenges with light atoms (H, C) in heavy-atom frameworks. Best practices include:
Q. What strategies reconcile contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?
Discrepancies in reported activities (e.g., anticancer vs. antimicrobial potency) arise from assay variability or substituent-specific effects. Mitigation approaches:
- Dose-response standardization : Use IC/EC values normalized to control compounds .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes .
- Structure-activity relationship (SAR) : Correlate trifluoromethyl position (C7 vs. C2) with activity; C7-CF enhances metabolic stability .
Methodological Tables
Table 1. Key crystallographic parameters for pyrazolo[1,5-a]pyrimidine derivatives
| Parameter | Orthorhombic (Pbca) | Monoclinic (P2/c) |
|---|---|---|
| Unit cell (Å) | a = 9.536, b = 15.941 | a = 9.083, b = 9.061 |
| c = 24.853 | c = 27.259, β = 99.46° | |
| Volume (Å) | 3778.0 | 2212.7 |
| Z | 8 | 4 |
| 0.055 | 0.046 |
Table 2. Synthetic yields for 3,5-disubstituted derivatives
| Substituents (R, R) | Yield (%) | Conditions |
|---|---|---|
| 4-Fluorophenyl, Methyl | 66.8 | 438 K, 2.5 h, MeOH |
| 4-Nitrophenyl, Phenyl | 80 | Reflux, EtOH, 6 h |
| Thienyl, Trifluoromethyl | 98 | ZnCl, DMF, 393 K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
